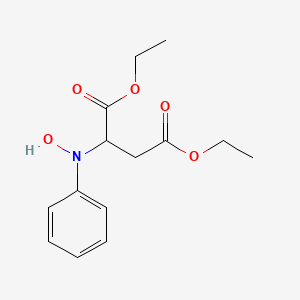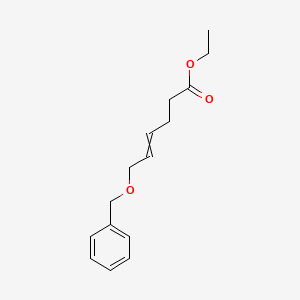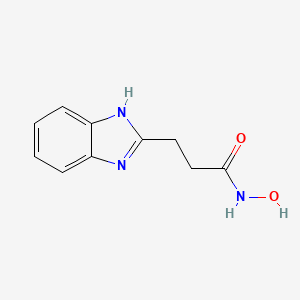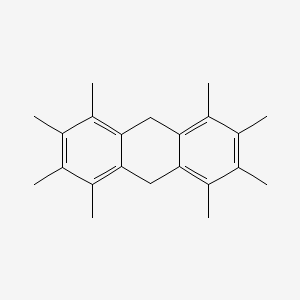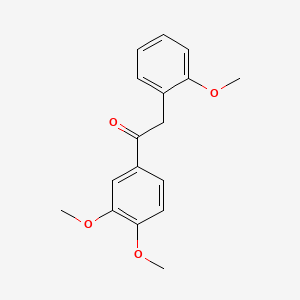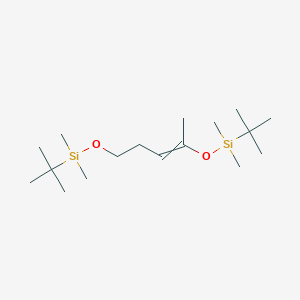
2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene: is a complex organosilicon compound with a unique structure that includes multiple methyl groups and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene typically involves the reaction of silanes with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce significant quantities of the compound efficiently. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce simpler silane compounds.
Scientific Research Applications
2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene exerts its effects involves interactions with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved may include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene
- 2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-6-ene
Uniqueness
2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene is unique due to its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
Properties
CAS No. |
143139-51-9 |
|---|---|
Molecular Formula |
C17H38O2Si2 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxypent-3-enoxy]-dimethylsilane |
InChI |
InChI=1S/C17H38O2Si2/c1-15(19-21(10,11)17(5,6)7)13-12-14-18-20(8,9)16(2,3)4/h13H,12,14H2,1-11H3 |
InChI Key |
VLZKWJGSXIHNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
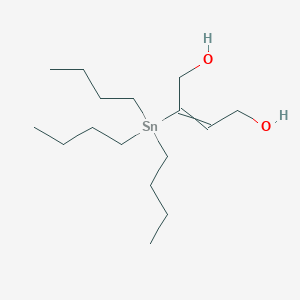
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
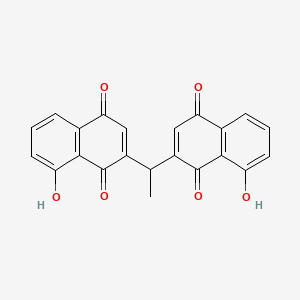
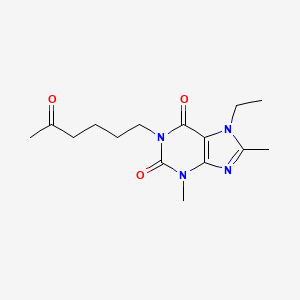
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
